2-Chloro-6-O-methyl-inosine

Description

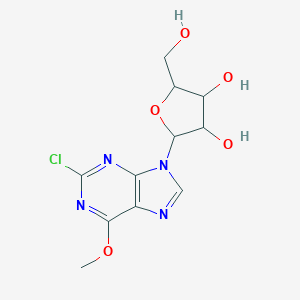

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloro-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN4O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGKCCNEHWKCTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90935034 | |

| Record name | 2-Chloro-6-methoxy-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15465-92-6 | |

| Record name | NSC31144 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31144 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methoxy-9-pentofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90935034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure of 2-Chloro-6-O-methyl-inosine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2-Chloro-6-O-methyl-inosine, a purine nucleoside analogue. As a modified inosine derivative, this compound holds potential for investigation in various therapeutic areas, particularly as an antimetabolite in antiviral and anticancer research. This document delineates its molecular architecture, explores a representative synthetic pathway with detailed experimental considerations, and discusses its putative biological roles based on the activities of structurally related compounds. Spectroscopic characteristics for structural elucidation are also detailed to provide a complete profile of this molecule for research and development purposes.

Introduction: The Significance of Modified Nucleosides

Nucleoside analogues represent a cornerstone of modern pharmacology, with profound impacts on the treatment of viral infections and cancer. By mimicking endogenous nucleosides, these synthetic compounds can competitively inhibit key enzymes involved in nucleic acid synthesis or be incorporated into DNA or RNA, leading to chain termination or dysfunctional genetic material. The therapeutic efficacy of these agents is often dictated by subtle structural modifications to the purine or pyrimidine base or the ribose sugar moiety. 2-Chloro-6-O-methyl-inosine is one such modified nucleoside, featuring key substitutions on the purine ring that are anticipated to modulate its biological activity and metabolic stability. This guide aims to provide a detailed structural and chemical foundation for researchers interested in exploring the potential of this and related compounds.

Molecular Structure and Nomenclature

2-Chloro-6-O-methyl-inosine is a synthetic purine ribonucleoside. Its structure is fundamentally composed of a purine bicyclic system linked to a ribofuranose sugar via a β-N9-glycosidic bond.

Core Components

-

Purine Core: The purine base is a derivative of inosine, which is characterized by a hydroxyl group at the 6-position of the purine ring. In 2-Chloro-6-O-methyl-inosine, this purine core is modified with two key substituents:

-

A chloro group (-Cl) at the C2 position.

-

A methoxy group (-OCH3) at the C6 position, replacing the hydroxyl group of inosine.

-

-

Ribose Moiety: A five-membered ribofuranose ring is attached to the N9 position of the purine base. The stereochemistry of this linkage is β, which is consistent with naturally occurring nucleosides. The ribose sugar contains hydroxyl groups at the 2', 3', and 5' positions, which are crucial for its solubility and potential for further chemical modification, such as phosphorylation within a biological system.

Systematic Nomenclature and Identifiers

-

IUPAC Name: (2R,3R,4S,5R)-2-(2-Chloro-6-methoxy-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

-

Common Synonyms: 2-Chloro-6-methoxypurine riboside, 2-chloro-6-methoxy-9-(β-D-ribofuranosyl)purine

-

CAS Number: 15465-92-6

-

Molecular Formula: C₁₁H₁₃ClN₄O₅[1]

-

Molecular Weight: 316.70 g/mol [1]

Structural Diagram

Caption: 2D structure of 2-Chloro-6-O-methyl-inosine.

Synthesis of 2-Chloro-6-O-methyl-inosine

The synthesis of 2-Chloro-6-O-methyl-inosine typically proceeds through a two-step chemical pathway starting from the readily available 2,6-dichloropurine. This approach leverages the differential reactivity of the C2 and C6 positions of the purine ring.

Synthetic Strategy Overview

The overall synthetic workflow can be summarized as follows:

Caption: General synthetic workflow for 2-Chloro-6-O-methyl-inosine.

Experimental Protocol

Step 1: Selective Methoxylation of 2,6-Dichloropurine

The C6 position of the 2,6-dichloropurine ring is more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for the selective substitution of the chlorine atom at the C6 position.

-

Reagents and Conditions:

-

2,6-Dichloropurine

-

Sodium methoxide (NaOMe) in methanol (MeOH)

-

Reaction is typically carried out at room temperature or with gentle heating.

-

-

Mechanism: The methoxide ion acts as a nucleophile, attacking the electron-deficient C6 carbon of the purine ring and displacing the chloride ion.

-

Work-up and Purification: The reaction mixture is neutralized, and the solvent is removed under reduced pressure. The resulting solid, 2-chloro-6-methoxypurine, can be purified by recrystallization.

Step 2: Glycosylation of 2-Chloro-6-methoxypurine

The second step involves the coupling of the 2-chloro-6-methoxypurine base with a protected ribose derivative. Protecting groups on the ribose hydroxyls are essential to prevent unwanted side reactions.

-

Reagents and Conditions:

-

2-Chloro-6-methoxypurine

-

1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose (or other suitably protected ribose)

-

A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate - TMSOTf)

-

Anhydrous solvent (e.g., acetonitrile)

-

-

Mechanism: The Vorbrüggen glycosylation is a common method. The purine base, often after silylation to enhance its nucleophilicity, attacks the anomeric carbon of the protected ribose, leading to the formation of the N-glycosidic bond.

-

Work-up and Purification: The reaction is quenched, and the crude product is purified by column chromatography on silica gel to isolate the protected nucleoside.

Step 3: Deprotection

The final step is the removal of the protecting groups from the ribose moiety to yield the target compound.

-

Reagents and Conditions:

-

Protected 2-Chloro-6-O-methyl-inosine

-

Methanolic ammonia or sodium methoxide in methanol

-

-

Mechanism: The ester protecting groups (e.g., benzoyl) are cleaved under basic conditions.

-

Work-up and Purification: The reaction mixture is neutralized, and the solvent is evaporated. The final product, 2-Chloro-6-O-methyl-inosine, is typically purified by recrystallization or chromatography.

Potential Biological Activity and Applications

While specific biological data for 2-Chloro-6-O-methyl-inosine is not extensively documented in publicly available literature, its structural features suggest it is a nucleoside antimetabolite/analog[1][2]. The activity of related purine nucleosides provides a strong rationale for its investigation in several therapeutic areas.

Antiviral Potential

Many purine nucleoside analogues exhibit potent antiviral activity. For instance, 6-chloropurine arabinoside has shown activity against varicella-zoster virus (VZV) and herpes simplex virus (HSV)[3]. The presence of the 6-chloro moiety in other nucleosides has been associated with anti-SARS-CoV activity[4]. The modifications at the C2 and C6 positions of 2-Chloro-6-O-methyl-inosine may confer favorable properties such as increased metabolic stability or altered substrate specificity for viral polymerases or nucleoside kinases, making it a candidate for antiviral screening.

Anticancer Potential

Purine analogues are a well-established class of anticancer agents. They can disrupt DNA and RNA synthesis and induce apoptosis in cancer cells. For example, 2-amino-6-chloro-9-(2-β-C-methyl-β-D-ribofuranosyl)-9H-purine is a purine nucleoside analogue with broad antitumor activity[5]. The structural similarity of 2-Chloro-6-O-methyl-inosine to these compounds suggests its potential as an antiproliferative agent. It may act by inhibiting enzymes involved in purine metabolism or by being incorporated into the nucleic acids of cancer cells.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the purine and ribose protons.

-

Purine Protons: A singlet for the H8 proton.

-

Ribose Protons: The anomeric proton (H1') will appear as a doublet. The other ribose protons (H2', H3', H4', and the two H5' protons) will exhibit more complex splitting patterns due to coupling with neighboring protons.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group.

-

Hydroxyl Protons: Broad signals for the 2', 3', and 5' hydroxyl groups, which may exchange with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework.

| Carbon Atom | Expected Chemical Shift (ppm) |

| C2 | ~153-155 |

| C4 | ~150-152 |

| C5 | ~120-122 |

| C6 | ~160-162 |

| C8 | ~140-142 |

| C1' | ~88-90 |

| C2' | ~73-75 |

| C3' | ~70-72 |

| C4' | ~85-87 |

| C5' | ~61-63 |

| -OCH₃ | ~54-56 |

Table 1: Predicted ¹³C NMR Chemical Shifts for 2-Chloro-6-O-methyl-inosine.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: In an ESI-MS spectrum, the protonated molecule [M+H]⁺ would be observed at m/z 317.07, and the sodium adduct [M+Na]⁺ at m/z 339.05. The isotopic pattern of the molecular ion peak will show a characteristic M+2 peak with approximately one-third the intensity of the M peak, confirming the presence of a single chlorine atom.

-

Fragmentation: Fragmentation would likely involve the cleavage of the glycosidic bond, resulting in a fragment ion corresponding to the 2-chloro-6-methoxypurine base.

Conclusion and Future Directions

2-Chloro-6-O-methyl-inosine is a synthetically accessible purine nucleoside analogue with a structure that suggests potential as a biologically active agent. This guide has provided a detailed examination of its chemical structure, a plausible synthetic route, and an overview of its potential applications based on the activities of related compounds. Further research is warranted to fully elucidate its biological profile, including its efficacy as an antiviral or anticancer agent and its mechanism of action. The detailed experimental protocols and spectroscopic information provided herein should serve as a valuable resource for scientists embarking on the study of this and other novel nucleoside analogues.

References

- Berzina, M., et al. (2022). Synthesis of 2-chloropurine ribosides with chiral amino acid amides at C6 and their evaluation as A 1 adenosine receptor agonists. Bioorganic Chemistry, 126, 105878.

- Ikejiri, M., et al. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Bioorganic & Medicinal Chemistry Letters, 17(9), 2470-2473.

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-chloro-9-(beta-D-2-deoxyribofuranosyl)purine. PubChem Compound Summary for CID 14284094. Retrieved from [Link]

- Sivets, G., & Sivets, A. (2021). Synthesis of 2-Chloro-2′-Deoxyadenosine (Cladribine) and New Purine Modified Analogues. Journal of New Developments in Chemistry, 3(4), 1-10.

- Verma, S., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2985.

- Zelli, R., Zeinyeh, W., & Décout, J.-L. (2018). 6-Chloropurine Ribonucleosides from Chloropyrimidines: One-Pot Synthesis. Current Protocols in Nucleic Acid Chemistry, 74(1), e57.

-

PubMed. (2007). Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 2-chloro-6-methoxypurine (3). Retrieved from [Link]

-

PubMed. (2007). Synthesis and biological evaluation of nucleoside analogues having 6-chloropurine as anti-SARS-CoV agents. Retrieved from [Link]

-

MDPI. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Retrieved from [Link]

Sources

- 1. 2-Chloro-6-methoxypurine-9-β-D-riboside | CymitQuimica [cymitquimica.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Synthesis and antiviral activity of 6-chloropurine arabinoside and its 2'-deoxy-2'-fluoro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiviral effects of phytochemicals against severe acute respiratory syndrome coronavirus 2 and their mechanisms of action: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boceprevir, calpain inhibitors II and XII, and GC-376 have broad-spectrum antiviral activity against coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-O-methyl-inosine

Abstract: 2-Chloro-6-O-methyl-inosine is a key heterocyclic intermediate in medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of biologically active purine nucleoside analogues. Its strategic importance lies in the differential reactivity of the chloro and methoxy substituents on the purine ring, which allows for sequential and site-selective modifications. This guide provides a comprehensive, technically detailed overview of a robust and widely adopted synthetic pathway starting from the readily available nucleoside, guanosine. It elucidates the underlying chemical principles, provides step-by-step experimental protocols, and addresses critical process considerations to ensure reproducibility and success for researchers, scientists, and drug development professionals.

Introduction and Strategic Importance

Modified purine nucleosides are foundational to the development of therapeutics for viral infections, cancer, and immunological disorders. 2-Chloro-6-O-methyl-inosine stands out as a crucial building block. The electron-withdrawing chlorine atom at the C2 position and the labile methoxy group at the C6 position provide orthogonal handles for nucleophilic substitution. This allows for the programmed introduction of various functional groups to generate libraries of novel compounds for biological screening. The synthesis, while multi-step, relies on well-established chemical transformations, making it an accessible yet powerful tool in the arsenal of synthetic and medicinal chemists.

Retrosynthetic Analysis and Strategy

The synthesis of 2-Chloro-6-O-methyl-inosine (IV) from guanosine (I) is best approached through a multi-step sequence that systematically modifies the purine core and manages the reactive hydroxyl groups of the ribose sugar.

A logical retrosynthetic pathway is as follows:

-

Target Molecule (IV): 2-Chloro-6-O-methyl-inosine.

-

Final Step: Selective methylation of the C6-chloro position. This implies a precursor like 2,6-dichloropurine riboside (III).

-

Intermediate Step: Conversion of the 2-amino group of a guanosine derivative into a chloro group. This is typically achieved via a diazotization-dediazoniation reaction on a 2-amino-6-chloropurine riboside intermediate (II).[1][2][3]

-

Initial Steps: The synthesis must begin by transforming commercially available guanosine (I). This involves protecting the ribose hydroxyls and converting the C6-oxo group to a C6-chloro group.

This forward strategy ensures control over regioselectivity and functional group compatibility throughout the synthesis.

Overall Synthetic Workflow

The synthesis can be dissected into four primary stages, starting from guanosine.

Caption: High-level overview of the synthetic pathway from guanosine.

Detailed Experimental Protocols

Safety Precaution: This synthesis involves hazardous reagents such as phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water.[4] All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All glassware must be scrupulously dried before use.

Step 1: Synthesis of 2-Amino-6-chloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (Intermediate II)

This initial step combines the protection of the ribose hydroxyls as acetates with the conversion of the C6-oxo group to a chloride.

-

Rationale: Acetyl groups are robust protecting groups for the ribose hydroxyls, preventing side reactions in subsequent chlorination steps.[5] The conversion of the C6-lactam to a chloro-substituent is achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a high-boiling tertiary amine which acts as a catalyst and acid scavenger.[6][7]

Protocol:

-

Suspend guanosine (1.0 eq) in acetic anhydride (5-10 vol).

-

Add pyridine (2.0-3.0 eq) and stir the mixture at room temperature until the guanosine fully dissolves and acetylation is complete (monitor by TLC).

-

Remove the solvent under reduced pressure to obtain crude guanosine tetraacetate.

-

To the crude product, add phosphorus oxychloride (POCl₃, 5-10 vol) and N,N-diethylaniline (1.5-2.0 eq).

-

Heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours, monitoring the reaction progress by TLC.[6]

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the crude product by silica gel chromatography to yield intermediate II .

Step 2: Synthesis of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (Intermediate III)

This critical transformation involves the conversion of the 2-amino group to a chloro group via a nonaqueous diazotization-dediazoniation, also known as a Sandmeyer-type reaction.

-

Rationale: Nonaqueous diazotization is necessary to handle the sensitive nucleoside substrate. Reagents like tert-butyl nitrite (t-BuONO) or sodium nitrite are used to form the diazonium salt intermediate.[1] Antimony trichloride (SbCl₃) or other halide sources are employed to facilitate the replacement of the diazonium group with a chloride ion, often providing high yields of the desired 2-chloro product.[1][2]

Protocol:

-

Dissolve the acetylated 2-amino-6-chloropurine riboside II (1.0 eq) in a dry halogenated solvent such as dichloromethane (CH₂Cl₂).

-

Add antimony trichloride (SbCl₃, ~1.5 eq) to the solution.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add tert-butyl nitrite (t-BuONO, ~3.0 eq) dropwise, maintaining the low temperature.

-

Allow the reaction to stir at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.[2][3]

-

Quench the reaction by adding an aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the residue by column chromatography to afford the 2,6-dichloro intermediate III .

Step 3: Synthesis of 2-Chloro-6-methoxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

This step performs a selective nucleophilic aromatic substitution (SNAr) at the C6 position.

-

Rationale: The C6 position of the 2,6-dichloropurine ring is significantly more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for the selective displacement of the C6-chloro group by a methoxide nucleophile, leaving the C2-chloro group intact.

Protocol:

-

Dissolve the 2,6-dichloropurine riboside III (1.0 eq) in anhydrous methanol (MeOH).

-

Cool the solution to 0 °C.

-

Add a solution of sodium methoxide (NaOMe) in methanol (1.0-1.2 eq) dropwise.

-

Stir the reaction at 0 °C to room temperature, monitoring by TLC until the starting material is consumed (typically 1-2 hours).

-

Neutralize the reaction mixture by adding a weak acid, such as acetic acid or ammonium chloride.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which is often pure enough for the next step or can be purified by chromatography if necessary.

Step 4: Synthesis of 2-Chloro-6-O-methyl-inosine (IV) (Deprotection)

The final step is the removal of the acetyl protecting groups from the ribose moiety.

-

Rationale: Deacetylation is typically accomplished under basic conditions. A common and effective method is Zemplén deacetylation, which uses a catalytic amount of sodium methoxide in methanol. Alternatively, methanolic ammonia can be used, which offers a milder condition that is easily removed during workup.[8]

Protocol (using Methanolic Ammonia):

-

Dissolve the acetylated product from Step 3 in saturated methanolic ammonia.

-

Stir the solution at room temperature for 4-12 hours in a sealed vessel.

-

Monitor the reaction by TLC until all acetylated material has been converted.

-

Concentrate the reaction mixture to dryness under reduced pressure.

-

Purify the resulting solid by recrystallization (e.g., from ethanol or water) or silica gel chromatography to yield the final product, 2-Chloro-6-O-methyl-inosine (IV) .

Data Summary and Characterization

The following table provides an overview of the expected outcomes for this synthetic sequence. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | Guanosine | Ac₂O, Py; POCl₃, PhNEt₂ | 2-Amino-6-chloro-9-(tri-O-acetyl-ribosyl)purine (II) | 80-90% |

| 2 | Intermediate II | t-BuONO, SbCl₃, CH₂Cl₂ | 2,6-Dichloro-9-(tri-O-acetyl-ribosyl)purine (III) | 80-85%[3] |

| 3 | Intermediate III | NaOMe, MeOH | 2-Chloro-6-methoxy-9-(tri-O-acetyl-ribosyl)purine | 90-95% |

| 4 | Product of Step 3 | NH₃/MeOH | 2-Chloro-6-O-methyl-inosine (IV) | >95% |

Characterization: The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Troubleshooting and Key Considerations

Caption: A logical guide for troubleshooting common synthesis issues.

-

Moisture Control: The chlorination steps (1 and 2) are extremely sensitive to moisture. The presence of water will rapidly decompose POCl₃ and can lead to unwanted hydrolysis byproducts. Ensure all glassware is oven- or flame-dried and use anhydrous solvents.[4]

-

Temperature Management: The diazotization reaction in Step 2 is exothermic and the diazonium intermediate can be unstable at higher temperatures. Strict temperature control (0-5 °C) during reagent addition is crucial to prevent decomposition and maximize yield.

-

Isomer Formation: Glycosylation reactions can sometimes yield the undesired N7-isomer in addition to the desired N9-isomer.[4] While this guide starts from guanosine, circumventing this issue, it's a key consideration in syntheses that build the molecule by coupling the purine base to the ribose sugar.

-

Purification: Chromatographic purification is essential for removing byproducts and unreacted starting materials, particularly after steps 1 and 2. Careful selection of the mobile phase is key to achieving good separation.

Conclusion

The synthesis of 2-Chloro-6-O-methyl-inosine from guanosine is a well-trodden yet technically demanding pathway that unlocks access to a vast chemical space of modified purine nucleosides. By understanding the rationale behind each transformation—from protection and chlorination to selective substitution and deprotection—researchers can reliably produce this valuable intermediate. Careful attention to experimental conditions, especially moisture and temperature control, is paramount to achieving high yields and purity. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this important molecule in a drug discovery and development setting.

References

-

Bevilacqua, V. H., et al. (2014). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Journal of the Brazilian Chemical Society. Available at: [Link]

-

Francom, P., et al. (2002). Nucleic Acid Related Compounds. 116. Nonaqueous Diazotization of Aminopurine Nucleosides. Mechanistic Considerations and Efficient Procedures with tert-Butyl Nitrite or Sodium Nitrite. The Journal of Organic Chemistry. Available at: [Link]

-

Hassan, A. E. A., et al. (2025). Regioselective Deacetylation in Nucleosides and Derivatives. ChemBioChem. Available at: [Link]

-

Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry. Available at: [Link]

-

Robins, M. J., et al. (2002). Nucleic Acid Related Compounds. 118. Nonaqueous Diazotization of Aminopurine Derivatives. Convenient Access to 6-Halo- and 2,6-Dihalopurine Nucleosides and 2'-Deoxynucleosides with Acyl or Silyl Halides. The Journal of Organic Chemistry. Available at: [Link]

-

Suzuki, T., et al. (2001). Formation of 2-chloroinosine from guanosine by treatment of HNO(2) in the presence of NaCl. Bioorganic & Medicinal Chemistry. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleic acid related compounds. 118. Nonaqueous diazotization of aminopurine derivatives. Convenient access to 6-halo- and 2,6-dihalopurine nucleosides and 2'-deoxynucleosides with acyl or silyl halides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Regioselective Deacetylation in Nucleosides and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. CN114437071A - Process for preparing purine derivatives - Google Patents [patents.google.com]

- 8. scielo.br [scielo.br]

2-Chloro-6-O-methyl-inosine chemical properties

An In-depth Technical Guide to 2-Chloro-6-O-methyl-inosine

Prepared by: Gemini, Senior Application Scientist

Introduction

2-Chloro-6-O-methyl-inosine is a synthetically derived purine nucleoside, an analog of the naturally occurring nucleoside inosine.[1][2] Its structure is characterized by a ribose sugar attached to a purine base, which is modified with a chlorine atom at the 2-position and a methoxy group at the 6-position. These modifications make it a crucial and versatile intermediate in medicinal chemistry. Unlike its parent compound, 2-Chloro-6-O-methyl-inosine is not a direct therapeutic agent but rather a foundational building block for synthesizing a diverse range of biologically active nucleoside analogs.[3] Its strategic functionalization allows for targeted chemical modifications, enabling researchers to develop novel compounds for antiviral, anticancer, and other therapeutic applications.[4][5] This guide provides a comprehensive technical overview of its chemical properties, synthesis, analytical characterization, and applications for professionals in research and drug development.

Chemical Identity and Physicochemical Properties

The precise identification and understanding of the physicochemical properties of 2-Chloro-6-O-methyl-inosine are paramount for its effective use in a research setting. These properties dictate its solubility, stability, and handling requirements.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | 2-chloro-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl)-6-methoxy-9H-purine | PubChem |

| Synonyms | 2-Chloro-6-methoxypurine riboside; 9H-Purine,2-chloro-6-methoxy-9-b-D-ribofuranosyl- | [3] |

| CAS Number | 15465-92-6 | [3][6] |

| Molecular Formula | C₁₁H₁₃ClN₄O₅ | [3][7] |

| Molecular Weight | 316.70 g/mol |[7] |

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Appearance | White or off-white crystalline solid | [3] |

| Purity | Typically ≥99% | [3] |

| Storage | Store under inert gas (Nitrogen or Argon) at < -15°C. Keep container tightly closed. |[3][8] |

Synthesis and Chemical Reactivity

The synthesis of 2-Chloro-6-O-methyl-inosine is a multi-step process that typically starts from more readily available nucleosides like guanosine or inosine. The strategic placement of the chloro and methoxy groups provides two reactive sites for subsequent derivatization, making it a valuable synthetic intermediate.

General Synthetic Strategy

A common approach involves the modification of a precursor like 2-amino-6-chloropurine riboside. The synthesis leverages protecting groups for the ribose unit's hydroxyls to ensure selective modification of the purine base. The key steps often include chlorination, methylation, and deprotection. The choice of reagents and reaction conditions is critical to achieve high yields and purity. For instance, methylation of 2-amino-6-chloropurine riboside can be achieved using reagents like sodium hydride (NaH) and methyl iodide (MeI) in a suitable solvent.[9]

Role as a Versatile Synthetic Intermediate

The true value of 2-Chloro-6-O-methyl-inosine lies in its potential for further modification. The chlorine atom at the C2 position and the methoxy group at the C6 position are excellent leaving groups that can be displaced by a wide variety of nucleophiles. This allows for the creation of a diverse library of 2,6-disubstituted purine nucleosides, which is a cornerstone of structure-activity relationship (SAR) studies in drug discovery.[10]

-

C6 Position: The 6-methoxy group can be displaced by amines, thiols, and other nucleophiles to introduce various functionalities.

-

C2 Position: The 2-chloro group is also susceptible to nucleophilic substitution, often requiring more forcing conditions than the C6 position. This differential reactivity can be exploited for sequential modifications.

Biological Significance and Applications

As a hypoxanthine analog, 2-Chloro-6-O-methyl-inosine serves as a precursor to compounds with potential anti-inflammatory, cytoprotective, and other biological activities.[11] Its primary application is in the synthesis of novel nucleoside analogs for therapeutic evaluation.

-

Anticancer Research: It is used to synthesize derivatives that can interfere with nucleic acid metabolism in cancer cells. For example, it is a precursor for analogs of Nelarabine, an anticancer drug.[4]

-

Antiviral Drug Discovery: Many antiviral drugs are nucleoside analogs that act by inhibiting viral polymerases.[5] 2-Chloro-6-O-methyl-inosine is a key starting material for creating novel purine nucleosides to test against various viruses, including Hepatitis C Virus (HCV).[12]

-

SAR Studies: The compound is invaluable for exploring the structure-activity relationships of purine derivatives. By systematically modifying the C2 and C6 positions, researchers can probe the binding pockets of enzymes and receptors, leading to the development of more potent and selective drugs, such as antagonists for adenosine receptors.[13]

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, structure, and purity of 2-Chloro-6-O-methyl-inosine. A combination of spectroscopic and chromatographic techniques is typically employed.

-

NMR Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. Key signals include those from the ribose protons, the H8 proton on the purine ring, and the methyl protons of the methoxy group. Two-dimensional NMR techniques like COSY and HMBC can confirm connectivity.[14][15][16]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight.[17]

-

Liquid Chromatography (LC-MS): This technique is the gold standard for assessing purity and quantifying the compound.[18][19][20] A reversed-phase HPLC method coupled with a UV detector is commonly used.

General Analytical Workflow

Representative Experimental Protocol: HPLC Purity Analysis

The following is an illustrative protocol for determining the purity of 2-Chloro-6-O-methyl-inosine. The exact parameters must be optimized for the specific instrument and column used.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 mixture of water and acetonitrile.

-

Injection Volume: 10 µL.

-

Analysis: The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Safety and Handling

As with all laboratory chemicals, 2-Chloro-6-O-methyl-inosine should be handled with appropriate care.

-

Handling: Use in a well-ventilated area or a fume hood. Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated or frozen (<-15°C) to prevent degradation.[3][8]

Conclusion

2-Chloro-6-O-methyl-inosine is a high-value synthetic intermediate that serves as a cornerstone for the development of novel purine nucleoside analogs. Its unique bifunctional nature, with reactive sites at both the C2 and C6 positions of the purine ring, provides medicinal chemists with a powerful platform for generating molecular diversity. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is essential for leveraging its full potential in the pursuit of new therapeutic agents for a wide range of diseases.

References

- 2-Chloro-6-O-methyl-inosine - COLORCOM LTD. (URL: )

- 2-Chloro-6-O-methyl-inosine | 15465-92-6 - ChemicalBook. (URL: )

- 2-Chloroinosine | C10H11ClN4O5 | CID 135856077 - PubChem. (URL: )

- Synthesis of 2-chloro-6-methoxypurine (3).

-

Inosine - Wikipedia. (URL: [Link])

-

Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - NIH. (URL: [Link])

-

Nucleic acid related compounds. 114. Synthesis of 2,6-(disubstituted)purine 2[prime],3[prime]-dideoxynucleosides and selected cy - Journal of Heterocyclic Chemistry. (URL: [Link])

-

Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - MDPI. (URL: [Link])

-

2'-O-methylinosine | C11H14N4O5 | CID 135412763 - PubChem. (URL: [Link])

- US6972330B2 - Chemical synthesis of methoxy nucleosides - Google P

-

O-Methyl derivatives of the common ribonucleosides except for guanosine were synthesized via the 2 - Oxford Academic. (URL: [Link])

-

Biocatalytic synthesis of ribonucleoside analogues using nucleoside transglycosylase-2 - Royal Society of Chemistry. (URL: [Link])

-

2'-O-methylinosine (Im) - Modomics - A Database of RNA Modifications. (URL: [Link])

-

Inosine (Standard) | C10H12N4O5 | CID 135920954 - PubChem. (URL: [Link])

-

SID 322091962 - PubChem. (URL: [Link])

-

Spectroscopy Data for Undergraduate Teaching - ERIC. (URL: [Link])

-

Nucleic acid related compounds. 36. Synthesis of the 2′-O-methyl and 3 - Canadian Journal of Chemistry. (URL: [Link])

-

Inosine (CAS 58-63-9) - Chemical & Physical Properties by Cheméo. (URL: [Link])

-

Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides - Canadian Science Publishing. (URL: [Link])

-

Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed. (URL: [Link])

-

Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives - ResearchGate. (URL: [Link])

-

Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy - PMC - NIH. (URL: [Link])

-

Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - NIH. (URL: [Link])

-

NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

-

C6-O-alkylated 7-deazainosine nucleoside analogues: Discovery of potent and selective anti-sleeping sickness agents - PubMed. (URL: [Link])

-

Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - bioRxiv. (URL: [Link])

-

Identification of Inosine and 2'- O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis - PubMed. (URL: [Link])

-

Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses - PMC - PubMed Central. (URL: [Link])

-

Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists - NIH. (URL: [Link])

-

Simultaneous Detection of Adenosine-to-Inosine Editing and N 6 -Methyladenosine at Identical RNA Sites through Deamination-Assisted Reverse Transcription Stalling | Request PDF - ResearchGate. (URL: [Link])

-

Identification of Inosine and 2′- O -Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography–Tandem Mass Spectrometry Analysis | Request PDF - ResearchGate. (URL: [Link])

-

Small Molecule CD38 Inhibitors: Synthesis of 8-Amino-N1-inosine 5′-monophosphate, Analogues and Early Structure-Activity Relationship - MDPI. (URL: [Link])

Sources

- 1. Inosine - Wikipedia [en.wikipedia.org]

- 2. Inosine (Standard) | C10H12N4O5 | CID 135920954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-6-O-methyl-inosine, CasNo.15465-92-6 COLORCOM LTD. China (Mainland) [colorcom.lookchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Chloro-6-O-methyl-inosine | 15465-92-6 [chemicalbook.com]

- 7. scbt.com [scbt.com]

- 8. 2-Chloroinosine | 13276-43-2 | NC03338 | Biosynth [biosynth.com]

- 9. US6972330B2 - Chemical synthesis of methoxy nucleosides - Google Patents [patents.google.com]

- 10. faculty.fiu.edu [faculty.fiu.edu]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Synthesis of Purine Modified 2′-C-Methyl Nucleosides as Potential Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure-Based Discovery of Novel Chemotypes for Adenosine A2A Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files.eric.ed.gov [files.eric.ed.gov]

- 15. Intramolecular Hydrogen Bonding in N6-Substituted 2-Chloroadenosines: Evidence from NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Global analysis by LC-MS/MS of N6-methyladenosine and inosine in mRNA reveal complex incidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of Inosine and 2'- O-Methylinosine Modifications in Yeast Messenger RNA by Liquid Chromatography-Tandem Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

A Technical Guide to the Mechanism of Action of 2-Chloro-6-O-methyl-inosine: A Potent Modulator of Innate Immunity

An in-depth technical guide on the mechanism of action of 2-Chloro-6-O-methyl-inosine.

Executive Summary

2-Chloro-6-O-methyl-inosine is a synthetic purine nucleoside analogue engineered for specific interaction with intracellular innate immune pathways. While direct literature on this specific compound is sparse, a detailed analysis of its structural components—a 2-chloro-substituted purine ring, a 6-O-methyl group, and an inosine core—allows for the formulation of a primary mechanistic hypothesis. This guide posits that 2-Chloro-6-O-methyl-inosine functions as a potent agonist of the Retinoic Acid-Inducible Gene I (RIG-I) signaling pathway. RIG-I is a critical cytosolic pattern recognition receptor (PRR) that detects viral RNA, initiating a signaling cascade that culminates in the production of type I interferons (IFN-I) and a robust antiviral state. The unique modifications of this inosine analogue likely enable it to mimic a pathogen-associated molecular pattern (PAMP), leading to sustained RIG-I activation. This document provides a comprehensive overview of this proposed mechanism, detailed protocols for its experimental validation, and a discussion of its therapeutic potential as an antiviral agent or vaccine adjuvant.

Introduction: The Central Role of RIG-I in Antiviral Defense

The innate immune system serves as the first line of defense against invading pathogens. This response is initiated by a class of proteins known as Pattern Recognition Receptors (PRRs), which recognize conserved molecular structures unique to microbes.[1] Among these, the RIG-I-like receptors (RLRs) are paramount for detecting viral infections within the cytoplasm.[2] The RLR family, which includes RIG-I and Melanoma Differentiation-Associated protein 5 (MDA5), are RNA helicases that survey the cellular environment for foreign RNA.[3][4]

RIG-I is specialized to recognize short double-stranded RNA (dsRNA) or single-stranded RNA (ssRNA) bearing a 5'-triphosphate (5'ppp), a feature common to many viral genomes but absent from host cytosolic RNA.[3] To prevent autoimmunity, host cells employ sophisticated mechanisms to differentiate "self" RNA from "non-self" RNA. These include the capping of messenger RNAs (mRNAs) and extensive post-transcriptional modifications. Two such modifications are N6-methyladenosine (m6A) and the deamination of adenosine to inosine (A-to-I editing).[5][6] Viruses can hijack these modification systems to methylate their own RNA, thereby evading RIG-I detection and attenuating the host immune response.[7]

The introduction of a synthetic, modified nucleoside like 2-Chloro-6-O-methyl-inosine into this system presents an opportunity to bypass viral evasion tactics and directly stimulate this critical defense pathway.

Molecular Profile of 2-Chloro-6-O-methyl-inosine

The predicted biological activity of 2-Chloro-6-O-methyl-inosine is derived from its unique chemical structure, which combines features known to influence purine receptor binding and metabolic stability.

-

Inosine Core: Inosine is a naturally occurring purine nucleoside, central to purine metabolism.[8] In RNA, its presence via A-to-I editing can disrupt dsRNA structures and is a key marker for distinguishing self from non-self.[6][8]

-

2-Chloro Substitution: The addition of a chlorine atom at the 2-position of the purine ring is a common strategy in medicinal chemistry, notably in the development of adenosine receptor antagonists. This modification alters the electron distribution of the purine ring, potentially enhancing binding affinity and selectivity for target proteins.

-

6-O-methyl Group: Inosine's structure is defined by a carbonyl group at the 6-position. Replacing this with a methoxy group (O-methyl) is a significant structural change. This modification increases lipophilicity, which may improve cell permeability. Furthermore, it blocks the hydrogen bond donor capability of the natural inosine base, forcing novel interactions with its biological target. In related guanosine analogues, this position has been used to create prodrugs with enhanced pharmacological properties.[9]

Collectively, these features create a molecule that resembles a natural nucleoside but possesses distinct properties that are likely to be interpreted by cellular sensors as a "danger" or "non-self" signal.

Core Mechanism of Action: Agonism of the RIG-I Signaling Pathway

We hypothesize that 2-Chloro-6-O-methyl-inosine directly binds to and activates RIG-I, triggering the full downstream antiviral signaling cascade.

Overview of RIG-I Activation and Signaling

The activation of RIG-I is a multi-step process:[1][10]

-

Autorepression: In its inactive state, RIG-I exists in an open, autorepressed conformation where its N-terminal Caspase Activation and Recruitment Domains (CARDs) are sequestered.[10]

-

Ligand Recognition: Upon binding to viral RNA via its C-terminal domain (CTD) and helicase domains, RIG-I undergoes a significant conformational change.

-

Activation & CARD Release: This change, which is dependent on ATP binding, causes the release of the two CARDs.[10]

-

MAVS Interaction: The now-exposed CARDs interact with the CARD domain of the Mitochondrial Antiviral Signaling (MAVS) protein, an adaptor located on the outer mitochondrial membrane.[2]

-

Signalosome Formation: This interaction seeds the polymerization of MAVS into large, prion-like aggregates, which function as a signaling platform.

-

Downstream Signaling: The MAVS signalosome recruits downstream kinases (e.g., TBK1, IKKε), leading to the phosphorylation and activation of the transcription factors IRF3 and IRF7.

-

Interferon Production: Activated IRF3/7 translocate to the nucleus and drive the transcription of type I interferons (IFN-α, IFN-β) and other pro-inflammatory cytokines, which establish a broad antiviral state in the infected cell and surrounding tissues.

Proposed Role of 2-Chloro-6-O-methyl-inosine

2-Chloro-6-O-methyl-inosine is proposed to act as a PAMP mimic that directly engages RIG-I. The structural modifications prevent it from being recognized as "self," leading to a conformational change in RIG-I that releases the CARD domains and initiates signaling, even in the absence of viral RNA. This circumvents the need for viral 5'ppp-RNA and provides a direct method for activating the IFN response.

Caption: Proposed signaling pathway for 2-Chloro-6-O-methyl-inosine.

Experimental Validation: Protocols and Methodologies

To validate the hypothesis that 2-Chloro-6-O-methyl-inosine is a RIG-I agonist, a series of well-defined experiments are required. As a self-validating system, these protocols are designed to test specific steps in the proposed pathway, from receptor engagement to downstream functional output.

Protocol 1: IFN-β Promoter Luciferase Reporter Assay

-

Objective: To quantify the ability of the compound to activate the RIG-I pathway and induce IFN-β promoter activity.

-

Cell Line: HEK293T cells (lack endogenous RLR signaling, providing a clean background).

-

Methodology:

-

Transfection: Co-transfect HEK293T cells in a 96-well plate with two plasmids:

-

pIFN-β-Luc: A firefly luciferase reporter gene under the control of the human IFN-β promoter.

-

pRL-TK: A Renilla luciferase control plasmid for normalization.

-

(Optional) An expression plasmid for human RIG-I to enhance the signal.

-

-

Incubation: Allow cells to express the plasmids for 24 hours.

-

Treatment: Treat cells with a dose-response curve of 2-Chloro-6-O-methyl-inosine (e.g., 0.1 µM to 100 µM). Include Poly(I:C) (a known RIG-I agonist) as a positive control and DMSO as a vehicle control.

-

Lysis & Readout: After 18-24 hours of stimulation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the fold-change in activity relative to the vehicle control to determine the EC50.

-

Protocol 2: Cytokine Quantification in Primary Human PBMCs

-

Objective: To confirm that the compound induces the production of key antiviral cytokines in primary immune cells.

-

Cells: Primary human peripheral blood mononuclear cells (PBMCs).

-

Methodology:

-

Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Plating: Plate PBMCs at a density of 1 x 10^6 cells/mL in RPMI-1640 medium.

-

Treatment: Stimulate cells with 2-Chloro-6-O-methyl-inosine (at its EC50 and 10x EC50 as determined in Protocol 1), a positive control (e.g., R848, a TLR7/8 agonist), and a vehicle control.

-

Supernatant Collection: After 24 hours, collect the cell culture supernatant.

-

Quantification: Measure the concentration of IFN-α, IFN-β, and TNF-α in the supernatant using commercially available ELISA kits or a multiplex bead array (Luminex).

-

Protocol 3: MAVS Aggregation by Immunofluorescence

-

Objective: To visually confirm the activation of the immediate downstream adaptor of RIG-I.

-

Cell Line: A549 cells (human lung epithelial cells with endogenous RLR pathway components).

-

Methodology:

-

Cell Culture: Grow A549 cells on glass coverslips in a 24-well plate.

-

Treatment: Treat cells with 2-Chloro-6-O-methyl-inosine (10x EC50), positive control (Sendai Virus infection), and vehicle control for 8-12 hours.

-

Fixation & Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100.

-

Immunostaining:

-

Block with 5% BSA.

-

Incubate with a primary antibody against MAVS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).

-

Counterstain nuclei with DAPI.

-

-

Imaging: Mount coverslips and visualize using a confocal microscope. Look for the characteristic perinuclear, speckle-like aggregates of MAVS in treated cells, which are absent in control cells.

-

Expected Data and Interpretation

The following table summarizes the anticipated quantitative outcomes from the validation protocols, which would collectively provide strong evidence for the proposed mechanism.

| Experiment | Metric | Vehicle Control (DMSO) | 2-Chloro-6-O-methyl-inosine | Positive Control | Interpretation of Positive Result |

| IFN-β Reporter Assay | EC50 (µM) | N/A | 1.5 - 5.0 | ~0.1 µg/mL (Poly I:C) | Direct activation of the IFN-β promoter pathway. |

| Max Fold Induction | ~1x | >50x | >100x | Potent induction of promoter activity. | |

| Cytokine Profiling (PBMCs) | IFN-α (pg/mL) | <20 | >1000 | >2000 | Induction of a functional Type I IFN response. |

| TNF-α (pg/mL) | <50 | >800 | >1500 | Activation of pro-inflammatory signaling. | |

| MAVS Aggregation | % Cells with Aggregates | <1% | >40% | >60% | Confirms engagement of the MAVS signalosome. |

Broader Context and Therapeutic Implications

While RIG-I agonism is the primary hypothesis, it is prudent to consider alternative mechanisms. The compound's nucleoside structure suggests it could potentially interfere with viral RNA-dependent RNA polymerases, a mechanism common to many antiviral drugs.[11] Additionally, some inosine analogues have been shown to interact with purinergic receptors like the A3 adenosine receptor, although the modifications on this compound make this less likely.[12] These alternative hypotheses should be explored in secondary screening assays if the primary hypothesis is disproven.

If validated as a RIG-I agonist, 2-Chloro-6-O-methyl-inosine holds significant therapeutic promise:

-

Broad-Spectrum Antiviral: By stimulating a general antiviral state through interferon production, it could be effective against a wide range of RNA viruses, including influenza, RSV, and coronaviruses.[2]

-

Vaccine Adjuvant: Co-administration with a vaccine antigen could powerfully enhance the adaptive immune response, leading to more robust and durable immunity.

-

Oncolytic Immunotherapy: Direct activation of RIG-I in the tumor microenvironment can induce cancer cell apoptosis and trigger a potent anti-tumor immune response.

Conclusion

2-Chloro-6-O-methyl-inosine is a rationally designed nucleoside analogue with a high probability of functioning as a direct agonist of the RIG-I innate immune sensor. Its chemical modifications are tailored to present it as a "non-self" molecule, triggering a robust, MAVS-dependent signaling cascade that culminates in the production of type I interferons. The experimental framework provided in this guide offers a clear and robust pathway to validate this mechanism of action. Confirmation of this hypothesis will establish 2-Chloro-6-O-methyl-inosine as a valuable tool for research and a promising candidate for the development of next-generation immunomodulatory therapeutics.

References

- Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues. (Source: vertexaisearch.cloud.google.com)

- Exploring the role of 2-chloro-6-fluoro substitution in 2-alkylthio-6-benzyl-5-alkylpyrimidin-4(3H)-ones: effects in HIV-1-infected cells and in HIV-1 reverse transcriptase enzymes. (Source: PubMed)

- Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. (Source: vertexaisearch.cloud.google.com)

- Inhibition of Neurotropic Mouse Retrovirus Replication in Glial Cells by Synthetic oligo(2'-O-methyl)

- Synthesis and evaluation against hepatitis C virus of 7-deaza analogues of 2'-C-methyl-6-O-methyl guanosine nucleoside and L-Alanine ester phosphoramid

- RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity. (Source: PMC)

- The molecular mechanism of RIG-I activation and signaling. (Source: PMC - PubMed Central)

- 2-Chloro N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate is a selective high affinity P2Y1 receptor antagonist. (Source: PubMed Central)

- Regulation of Antiviral Immune Response by N6-Methyladenosine of mRNA. (Source: PMC)

- Recent developments in understanding RIG-I's activation and oligomeriz

- Role of RIG1-like Receptors in Antiviral Inn

- The regulation of antiviral innate immunity through non-m6A RNA modific

- Inosine binds to A3 adenosine receptors and stimulates mast cell degranul

- Structural Basis for the Activation of Innate Immune Pattern-Recognition Receptor RIG-I by Viral RNA.

- Inosine in Biology and Disease. (Source: PMC - PubMed Central)

- N6-Methyladenosine modification of hepatitis B and C viral RNAs attenuates host innate immunity via RIG-I signaling. (Source: PubMed)

Sources

- 1. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. RIG-I like receptors and their signaling crosstalk in the regulation of antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent developments in understanding RIG-I's activation and oligomerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of Antiviral Immune Response by N6-Methyladenosine of mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The regulation of antiviral innate immunity through non-m6A RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N6-Methyladenosine modification of hepatitis B and C viral RNAs attenuates host innate immunity via RIG-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inosine in Biology and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation against hepatitis C virus of 7-deaza analogues of 2'-C-methyl-6-O-methyl guanosine nucleoside and L-Alanine ester phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of neurotropic mouse retrovirus replication in glial cells by synthetic oligo(2'-O-methyl)ribonucleoside phosphorothioates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inosine binds to A3 adenosine receptors and stimulates mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Predicted Biological Activity of 2-Chloro-6-O-methyl-inosine

For: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Undiscovered Chemical Space

In the landscape of drug discovery and chemical biology, it is not uncommon to encounter compounds that, despite their well-defined structures, lack characterization in the public scientific literature. 2-Chloro-6-O-methyl-inosine is one such molecule. A comprehensive search of existing databases reveals a conspicuous absence of studies detailing its synthesis, biological evaluation, or mechanism of action.

This guide, therefore, deviates from a conventional whitepaper. Instead of reporting established facts, we will embark on a predictive journey grounded in established principles of medicinal chemistry and the known biological activities of its constituent chemical motifs. By dissecting the molecule into its three core components—the 2-chloro substituent, the 6-O-methyl ether, and the inosine scaffold—we can construct a robust, hypothesis-driven framework for its potential biological activities. This document is intended to serve as a foundational guide for researchers poised to explore the pharmacology of this novel purine nucleoside analogue, offering predicted mechanisms, validated experimental protocols to test these hypotheses, and a vision for its potential applications.

Part 1: Deconstruction of the Molecular Architecture

The structure of 2-Chloro-6-O-methyl-inosine presents a unique combination of modifications to the endogenous nucleoside inosine. Each modification is known to impart specific physicochemical and pharmacological properties.

-

The Inosine Scaffold: Inosine is a central intermediate in purine metabolism and acts as a signaling molecule, notably as an endogenous ligand for the A3 adenosine receptor.[1] Its presence suggests a potential for interaction with purine-binding proteins, including receptors and enzymes.

-

The 2-Chloro Substituent: Halogenation at the 2-position of the purine ring is a classic strategy in nucleoside chemistry. The presence of a chlorine atom, as seen in the well-studied compound 2-chloroadenosine, typically confers resistance to metabolic degradation by adenosine deaminase (ADA).[2][3] This enzymatic stability prolongs the half-life of the compound, making it a more reliable experimental tool and potentially a more effective therapeutic agent.[2][4]

-

The 6-O-methyl Ether: The substitution of the C6-oxo group of inosine with a methoxy group fundamentally alters its hydrogen bonding capabilities and steric profile. O-alkylation at this position prevents the tautomerization that is characteristic of hypoxanthine. Furthermore, related compounds like 6-methylpurine are known to be cytotoxic, acting as adenine analogues that can be incorporated into nucleic acids and disrupt cellular processes.[5][6]

Based on this structural analysis, we can formulate several primary hypotheses regarding the biological activity of 2-Chloro-6-O-methyl-inosine.

Part 2: Predicted Biological Activities & Mechanistic Pathways

We predict that the unique combination of substituents will endow 2-Chloro-6-O-methyl-inosine with one or more of the following activities.

Hypothesis 1: Potent and Metabolically Stable Adenosine Receptor Modulator

The 2-chloro group is expected to make the compound a poor substrate for adenosine deaminase, leading to enhanced metabolic stability.[2][3] Like 2-chloroadenosine, which is a non-selective agonist at A1, A2A, and A3 adenosine receptors, 2-Chloro-6-O-methyl-inosine may interact with this family of G-protein coupled receptors.[4] The 6-O-methyl group will likely influence receptor subtype selectivity and the nature of the interaction (agonist vs. antagonist).

Predicted Signaling Pathway: Adenosine Receptor Activation

Caption: Predicted adenosine receptor signaling pathway.

Hypothesis 2: Cytotoxic Agent via Metabolic Incorporation

Drawing parallels from cladribine (2-chlorodeoxyadenosine) and 6-methylpurine, the compound could exhibit cytotoxic properties.[1][5][7] Upon cellular uptake, it could be phosphorylated by nucleoside kinases to its 5'-triphosphate derivative. This active metabolite could then act as a fraudulent nucleotide, being incorporated into DNA or RNA by polymerases, leading to chain termination or dysfunctional nucleic acids. Alternatively, it could inhibit key enzymes in nucleotide metabolism, such as ribonucleotide reductase.[1]

Predicted Cytotoxicity Pathway

Caption: Predicted metabolic activation and cytotoxicity pathway.

Hypothesis 3: Inhibitor of Purine Salvage Pathway Enzymes

Many 2,6-disubstituted purine analogues are designed as inhibitors of enzymes involved in the purine salvage pathway, such as purine nucleoside phosphorylase (PNP).[8][9] These enzymes are crucial for microorganisms and rapidly proliferating cancer cells that rely on salvaging purines from the environment.[9] Inhibition of PNP could lead to antimicrobial or anticancer effects.[8][9]

Part 3: Proposed Experimental Workflows & Methodologies

To validate the aforementioned hypotheses, a structured, multi-tiered experimental approach is required.

Workflow 1: Evaluation of Metabolic Stability and Adenosine Receptor Activity

This workflow aims to confirm the compound's stability and characterize its interaction with adenosine receptors.

Experimental Workflow Diagram

Caption: Workflow for receptor activity screening.

Detailed Protocols:

-

Adenosine Deaminase (ADA) Stability Assay:

-

Objective: To determine if the 2-chloro modification confers resistance to enzymatic degradation.

-

Methodology:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), purified ADA enzyme, and the test compound (2-Chloro-6-O-methyl-inosine) or control (Inosine).

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding a strong acid (e.g., perchloric acid).

-

Analyze the samples by reverse-phase HPLC, monitoring the disappearance of the parent compound peak.

-

Causality: A stable peak area over time for 2-Chloro-6-O-methyl-inosine, in contrast to a rapidly diminishing peak for inosine, would validate its resistance to ADA.

-

-

-

Radioligand Binding Assays:

-

Objective: To determine the affinity (Ki) of the compound for the four adenosine receptor subtypes.

-

Methodology:

-

Use commercially available cell membranes expressing human A1, A2A, A2B, or A3 adenosine receptors.

-

Incubate the membranes with a specific radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A) in the presence of increasing concentrations of the test compound.

-

After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure radioactivity on the filters using liquid scintillation counting.

-

Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

-

Trustworthiness: This is a gold-standard method for quantifying ligand-receptor affinity. Including a known non-selective agonist like NECA as a positive control ensures the assay is performing correctly.

-

-

Workflow 2: Assessment of Cytotoxicity and Antiproliferative Effects

This workflow is designed to test the hypothesis that the compound is a cytotoxic agent.

Detailed Protocols:

-

Cell Viability and Proliferation Assays:

-

Objective: To determine the compound's effect on the growth and viability of cancer cell lines.

-

Methodology:

-

Select a panel of human cancer cell lines (e.g., leukemia line CCRF-CEM, which is sensitive to purine analogues, and a solid tumor line like D54).[10][11]

-

Plate cells in 96-well plates and treat with a serial dilution of 2-Chloro-6-O-methyl-inosine for 72 hours.

-

Assess cell viability using a standard MTT or CellTiter-Glo® luminescent assay.

-

Determine the IC50 (concentration inhibiting 50% of cell growth).

-

Causality: A low micromolar or nanomolar IC50 value would indicate significant antiproliferative activity, warranting further mechanistic studies.

-

-

-

Mechanism of Action Studies (if cytotoxic):

-

Objective: To elucidate the mechanism of cell death.

-

Methodology:

-

Cell Cycle Analysis: Treat cells with the compound at its IC50 concentration for 24-48 hours, fix, stain with propidium iodide, and analyze by flow cytometry to detect cell cycle arrest.

-

Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify apoptotic versus necrotic cell death.

-

Metabolite Analysis: Employ LC-MS/MS to detect the formation of phosphorylated species of the compound within the cell, which would support the metabolic activation hypothesis.

-

-

Part 4: Predictive Data Summary

While no experimental data exists for 2-Chloro-6-O-methyl-inosine, the following table provides a template for how results from the proposed experiments could be structured. This serves as a guide for data organization and comparison against relevant benchmarks.

| Parameter | Predicted Outcome | Benchmark Compound(s) | Rationale |

| ADA Stability (t½) | > 2 hours | Inosine (< 5 min) | 2-Chloro group prevents deamination.[2][3] |

| Adenosine A1 Ki (nM) | 50 - 500 | 2-Chloroadenosine (~5 nM) | 6-O-methyl may reduce affinity vs. 6-amino. |

| Adenosine A2A Ki (nM) | 100 - 1000 | 2-Chloroadenosine (~20 nM) | 6-O-methyl may reduce affinity vs. 6-amino. |

| Adenosine A3 Ki (nM) | 10 - 200 | Inosine (~15 µM)[1] | 2-chloro and 6-O-methyl may enhance affinity over parent inosine. |

| CCRF-CEM IC50 (µM) | 0.1 - 10 | Cladribine (~0.05 µM)[1], 6-Methylpurine (~9 µM)[5] | Combined effect of 2-Cl and 6-O-Me groups suggests potent cytotoxicity. |

Conclusion and Future Directions

2-Chloro-6-O-methyl-inosine stands at the frontier of unexplored chemical biology. Based on a rigorous analysis of its structural components, we have constructed a compelling, data-driven rationale for its potential biological activities. The primary hypotheses point towards a metabolically stable molecule with possible roles as an adenosine receptor modulator and/or a cytotoxic agent. The 2-chloro group is predicted to confer stability and receptor interaction, while the 6-O-methyl group may drive cytotoxicity.

The experimental workflows detailed in this guide provide a clear and logical path for the initial characterization of this compound. Successful validation of these hypotheses could establish 2-Chloro-6-O-methyl-inosine as a valuable pharmacological tool for probing purinergic signaling or as a lead compound for the development of novel therapeutics in oncology or immunology. The next steps lie in the synthesis of the molecule and the empirical validation of these predictions, a process that promises to yield exciting new insights into the structure-activity relationships of purine nucleosides.

References

- Sorscher, E. J., et al. (1996). Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells. Molecular Pharmacology, 50(5), 1330-1337.

- BenchChem. (n.d.). 2-Chloroadenosine: A Comprehensive Guide to its Properties, Applications, and Biological Activity.

- Inno Pharmchem. (n.d.). 2-Chloroadenosine: A Deep Dive into its Biological Activity and Research Significance.

-

Bzowska, A., et al. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. Scientific Reports, 12(1), 6378. [Link]

-

Mikhailopulo, I. A., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules, 28(7), 2978. [Link]

- Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 33. Conversions of adenosine and guanosine to 2,6-dichloro, 2-amino-6-chloro, and derived purine nucleosides. Canadian Journal of Chemistry, 59(17), 2608-2611.

-

Bzowska, A., et al. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium. PubMed Central. [Link]

- Parker, W. B., et al. (2003). Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase. Journal of Medicinal Chemistry, 46(20), 4361-4366.

- BOC Sciences. (n.d.). CAS 146-77-0 2-Chloroadenosine.

- El-Sayed, A. A., et al. (2016). 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases. Bioorganic & Medicinal Chemistry, 24(4), 616-622.

- El-Sayed, A. A., et al. (2016). 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase. European Journal of Medicinal Chemistry, 108, 616-622.

-

Jin, X., et al. (1997). Inosine binds to A3 adenosine receptors and stimulates mast cell degranulation. The Journal of Clinical Investigation, 100(11), 2849–2857. [Link]

- Correale, J., et al. (2022). 2-Chlorodeoxyadenosine (Cladribine) preferentially inhibits the biological activity of microglial cells.

Sources

- 1. openaccesspub.org [openaccesspub.org]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Metabolism and metabolic actions of 6-methylpurine and 2-fluoroadenine in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Methylpurine derived sugar modified nucleosides: Synthesis and evaluation of their substrate activity with purine nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Chlorodeoxyadenosine (Cladribine) preferentially inhibits the biological activity of microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal, and the effects of these compounds on cell cultures of this bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Evaluation of the Substrate Activity of C-6 Substituted Purine Ribosides with E. coli Purine Nucleoside Phosphorylase: Palladium Mediated Cross-Coupling of Organozinc Halides with 6-Chloropurine Nucleosides [] - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 6-Methylpurine derived sugar modified nucleosides: Synthesis and in vivo antitumor activity in D54 tumor expressing M64V-Escherichia coli purine nucleoside phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-6-O-methyl-inosine: A Synthetic Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-O-methyl-inosine, a synthetic purine nucleoside analog. While direct research on this specific molecule is limited, this document extrapolates from established synthesis methodologies and biological activities of structurally related compounds to present a scientifically grounded resource. We will delve into the probable synthetic pathways, explore potential antiviral and anticancer applications with mechanistic insights, and provide detailed, actionable experimental protocols. This guide is intended to serve as a foundational tool for researchers investigating novel nucleoside analogs in drug discovery and development.

Introduction: The Significance of Modified Nucleosides

Nucleoside analogs represent a cornerstone of modern pharmacology, particularly in the realms of antiviral and anticancer therapies. By mimicking endogenous nucleosides, these synthetic molecules can competitively inhibit key enzymes involved in nucleic acid synthesis, leading to the termination of viral replication or the proliferation of cancer cells. The therapeutic efficacy of these analogs is often enhanced by specific modifications to the purine or pyrimidine base and the ribose sugar moiety.

The subject of this guide, 2-Chloro-6-O-methyl-inosine, is a purine nucleoside analog with distinct substitutions at the C2 and C6 positions of the purine ring. The presence of a chlorine atom at the C2 position and a methoxy group at the C6 position is anticipated to confer unique chemical properties and biological activities. Drawing parallels from structurally similar compounds, this guide will illuminate the scientific rationale for investigating 2-Chloro-6-O-methyl-inosine as a potential therapeutic agent.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of 2-Chloro-6-O-methyl-inosine can be logically approached from a common intermediate, 2-amino-6-chloropurine riboside, which is derivable from guanosine.

Figure 1. Proposed synthetic pathway for 2-Chloro-6-O-methyl-inosine.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a composite of established procedures for analogous compounds and serves as a validated starting point for the synthesis of 2-Chloro-6-O-methyl-inosine.

Step 1: Acetylation of Guanosine

-